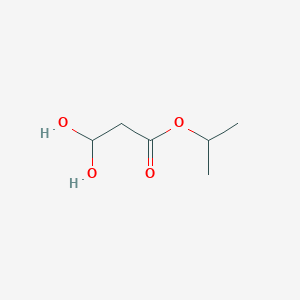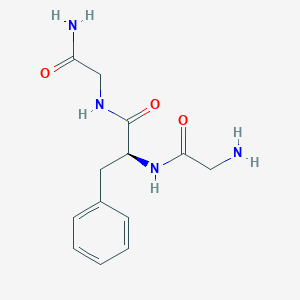
Glycyl-L-phenylalanylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-phenylalanylglycinamide is a peptide compound composed of three amino acids: glycine, L-phenylalanine, and glycinamide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-phenylalanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.
化学反应分析
Types of Reactions: Glycyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used to introduce new groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction can lead to modified peptide structures.
科学研究应用
Glycyl-L-phenylalanylglycinamide has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate peptide-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications, including as a drug delivery agent or in the development of peptide-based drugs.
Industry: The compound can be used in the production of peptide-based materials and as a component in various industrial processes.
作用机制
The mechanism of action of Glycyl-L-phenylalanylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Glycyl-L-phenylalanine: A simpler dipeptide with similar structural features.
L-phenylalanylglycinamide: Another related peptide with a different sequence.
Glycylglycine: A dipeptide with two glycine residues.
Uniqueness: Glycyl-L-phenylalanylglycinamide is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.
属性
CAS 编号 |
215320-78-8 |
|---|---|
分子式 |
C13H18N4O3 |
分子量 |
278.31 g/mol |
IUPAC 名称 |
(2S)-2-[(2-aminoacetyl)amino]-N-(2-amino-2-oxoethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C13H18N4O3/c14-7-12(19)17-10(13(20)16-8-11(15)18)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H2,15,18)(H,16,20)(H,17,19)/t10-/m0/s1 |
InChI 键 |
JFJPJIFNQPZLAL-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)CN |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


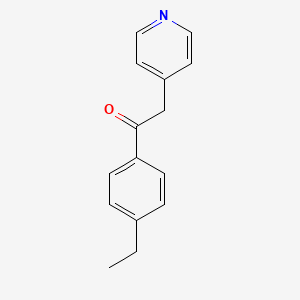
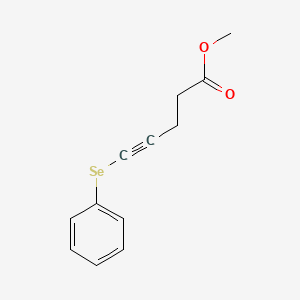
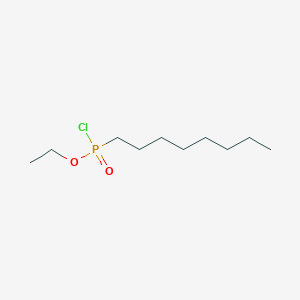
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)
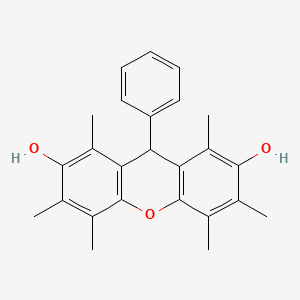
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
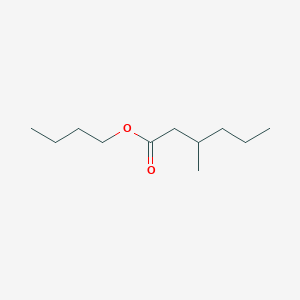

![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)

![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
